Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 22766-29-6
VCID: VC16121070
InChI: InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3
SMILES:
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate

CAS No.: 22766-29-6

Cat. No.: VC16121070

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate - 22766-29-6

Specification

CAS No. 22766-29-6
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name ethyl 4-oxo-1,2,3,6,7,8,9,9a-octahydroquinolizine-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3
Standard InChI Key LVUMZRALTVHCSE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC2CCCCN2C1=O

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate belongs to the quinolizine family, a bicyclic system comprising a piperidine ring fused to a pyridine ring. The "octahydro" designation indicates full saturation of the bicyclic structure, distinguishing it from partially unsaturated analogs like 4H-quinolizine derivatives . Key identifiers include:

PropertyValue
CAS Registry Number22766-29-6
IUPAC NameEthyl 4-oxooctahydro-2H-quinolizine-3-carboxylate
Molecular FormulaC12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_{3}
Molecular Weight225.288 g/mol
SynonymsNSC 27291; Octahydro-4-oxo-quinolizine-3-carboxylic acid ethyl ester

The compound’s structure features a ketone group at position 4 and an ethyl ester at position 3, contributing to its reactivity in synthetic applications . Nuclear magnetic resonance (NMR) data for related quinolizine derivatives show distinct signals for carbonyl groups (δ166ppm\delta \approx 166 \, \text{ppm}) and ester protons (δ1.24.3ppm\delta \approx 1.2–4.3 \, \text{ppm}) .

Synthesis and Manufacturing

Key Challenges

  • By-Product Formation: Rapid addition of nitric acid during nitration generates undesired by-products, necessitating controlled reaction conditions .

  • Isomer Separation: Benzothiazole- and benzimidazole-substituted analogs often produce inseparable isomers, complicating purification .

Applications and Industrial Uses

Materials Science

The compound’s bicyclic structure may contribute to polymer stability or surfactant properties, though specific studies are lacking .

SupplierPurityFormPackaging
Dayang Chem (Hangzhou) Co., Ltd.90–98%Powder/LiquidCustomizable
Henan New Blue Chemical Co., Ltd99%White powder25 kg/drum
Chemlyte Solutions99%Liquid100 g–1 kg

Prices and minimum order quantities vary, with bulk purchases typically requiring direct negotiation.

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